1-[(1r)-1-Phenylethyl]pyrrolidin-2-one
Overview
Description
Synthesis Analysis
This compound is used in various synthetic processes. For example, it is a key intermediate in the preparation of premafloxacin, an antibiotic for pathogens of veterinary importance. Additionally, it has been involved in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, highlighting its importance in stereoselective chemical processes.
Molecular Structure Analysis
The molecular structure of “1-[(1r)-1-Phenylethyl]pyrrolidin-2-one” contributes to its wide range of biological activities. Structural analysis of its derivatives is an area of interest. The crystal structure determinations of these compounds have contributed to understanding their molecular configurations and interactions.
Chemical Reactions Analysis
Research has explored its stability and reactivity in various solvents, including ionic liquids. For instance, 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, a derivative, shows more stability in certain ionic liquids compared to traditional solvents like dimethylformamide.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 189.26 g/mol . It is a liquid in its physical form . The IUPAC name for this compound is ®-1-(1-phenylethyl)pyrrolidin-2-one .
Scientific Research Applications
1. Synthesis and Chemical Processes
1-[(1r)-1-Phenylethyl]pyrrolidin-2-one is used in various synthetic processes. For example, it is a key intermediate in the preparation of premafloxacin, an antibiotic for pathogens of veterinary importance (Fleck et al., 2003). Additionally, it has been involved in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, highlighting its importance in stereoselective chemical processes (Chiaroni et al., 1995).
2. Reactivity and Stability in Ionic Liquids
Research has explored its stability and reactivity in various solvents, including ionic liquids. For instance, 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, a derivative, shows more stability in certain ionic liquids compared to traditional solvents like dimethylformamide (Velázquez et al., 2010).
3. Structural Analysis
Structural analysis of derivatives of this compound is another area of interest. The crystal structure determinations of these compounds have contributed to understanding their molecular configurations and interactions (Weber et al., 1995).
4. Biological and Medicinal Applications
In the field of medicinal chemistry, derivatives of this compound have shown potential. For instance, functionalized pyrrolidines derived from this compound demonstrated inhibitory properties against human tumor cells (Fiaux et al., 2005). Additionally, they've been used as intermediates in the preparation of quinolone antibacterials (Schroeder et al., 1992).
5. Organocatalysis and Enantioselective Synthesis
The compound and its derivatives have also found applications in organocatalysis, demonstrating effectiveness in catalyzing asymmetric Michael additions (Cui Yan-fang, 2008). This contributes significantly to the field of enantioselective synthesis.
Mechanism of Action
While the exact mechanism of action of “1-[(1r)-1-Phenylethyl]pyrrolidin-2-one” is not specified in the search results, it’s known that this compound and its derivatives have shown potential in the field of medicinal chemistry. For instance, functionalized pyrrolidines derived from this compound demonstrated inhibitory properties against human tumor cells.
Safety and Hazards
Properties
IUPAC Name |
1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(11-6-3-2-4-7-11)13-9-5-8-12(13)14/h2-4,6-7,10H,5,8-9H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGMKRHJNDHTOS-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the hydrogen bonding observed in the crystal structure of (4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one?
A1: The research paper highlights the formation of one-dimensional tapes in the crystal structure of (4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one due to hydrogen bonding. Specifically, the carbonyl oxygen atom of one molecule forms hydrogen bonds with the alcohol groups of neighboring molecules. [] This hydrogen bonding pattern contributes to the overall packing arrangement and stability of the molecule in the solid state. Furthermore, these tapes assemble into sheets via interactions between the phenyl rings and additional C—H⋯O interactions. [] Understanding these intermolecular interactions can provide insights into the compound's physical properties and potential applications.
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